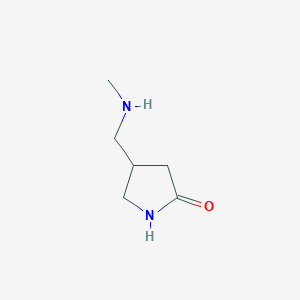

4-(Methylaminomethyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-(methylaminomethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C6H12N2O/c1-7-3-5-2-6(9)8-4-5/h5,7H,2-4H2,1H3,(H,8,9) |

InChI Key |

DVAAHBPRROAFMB-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1CC(=O)NC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylaminomethyl Pyrrolidin 2 One and Analogues

Strategies for Pyrrolidinone Core Construction

The pyrrolidinone scaffold is a prevalent motif in numerous biologically active compounds, prompting the development of diverse and efficient synthetic routes for its construction. nih.govfrontiersin.org These methods range from classical cyclization reactions of linear precursors to more complex multicomponent strategies that build the ring in a single step.

Intramolecular cyclization of functionalized linear precursors is a fundamental and widely employed strategy for synthesizing the pyrrolidinone ring. dntb.gov.ua A common approach involves the ring-closing reaction of an amine group onto a carboxylic acid derivative to form the defining amide bond of the lactam. dntb.gov.ua Beyond this basic transformation, several advanced cyclization methodologies have been developed.

One such method is the N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization. rsc.org This transition-metal-free protocol allows for the construction of highly functionalized 2-pyrrolidinone (B116388) derivatives from aldehydes and α-bromo-N-cinnamylamides. rsc.org The reaction proceeds through a Breslow intermediate, which engages in a single electron transfer (SET) process to generate a radical intermediate that undergoes a 5-exo-trig cyclization to form the pyrrolidinone core. rsc.org

Another powerful strategy is the asymmetric intramolecular aza-Michael cyclization. whiterose.ac.uk In this approach, a Cbz-protected bis-homoallylic amine can be "clipped" to a thioacrylate via an alkene metathesis reaction. The subsequent enantioselective cyclization, often catalyzed by a chiral phosphoric acid, yields enantioenriched pyrrolidines. whiterose.ac.uk This method is notable for its ability to create substituted pyrrolidines and spiropyrrolidines with high enantioselectivity. whiterose.ac.uk

Furthermore, [3+2] cycloaddition reactions, particularly those involving azomethine ylides, represent a key strategy for pyrrolidine (B122466) synthesis. tandfonline.commdpi.com These reactions can be designed as cascade processes, combining cyclization with cycloaddition to efficiently construct polycyclic scaffolds containing the pyrrolidine ring. mdpi.com

| Cyclization Method | Precursors | Key Features | Catalyst/Conditions | Ref. |

| Radical Tandem Cyclization | Aldehydes, α-bromo-N-cinnamylamides | Transition-metal-free, broad substrate scope | N-Heterocyclic Carbene (NHC) | rsc.org |

| Asymmetric Aza-Michael | Cbz-protected bis-homoallylic amines, thioacrylates | High enantioselectivity, forms spiro-compounds | Chiral Phosphoric Acid (CPA) | whiterose.ac.uk |

| [3+2] Cycloaddition | Amino acids, aldehydes, maleimides | Forms polycyclic systems, cascade reactions | Heat or catalyst | tandfonline.commdpi.com |

The design and derivatization of precursors are critical for the synthesis of complex pyrrolidinone analogues. Chiral cyclic compounds, such as proline and 4-hydroxyproline (B1632879), are particularly valuable as starting materials. mdpi.com These readily available natural synthons provide a pre-formed pyrrolidinone core with inherent stereochemistry, which can be strategically modified. nih.gov

For instance, (S)-prolinol, obtained from the reduction of proline, serves as a versatile starting point for numerous drugs. mdpi.com The functional groups on these precursors—the carboxylic acid, the secondary amine, and the hydroxyl group in hydroxyproline—allow for a wide range of derivatization reactions. These include esterification, amidation, N-alkylation, and oxidation, enabling the introduction of various substituents and the construction of more complex molecular architectures. mdpi.comnih.gov The synthesis of the antiviral drug Elbasvir, for example, utilizes a derivative of (S)-prolinol which is oxidized and then condensed with glyoxal (B1671930) and ammonia (B1221849) to build an imidazole (B134444) ring onto the pyrrolidine scaffold. mdpi.com

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their high efficiency, atom economy, and ability to generate molecular complexity in a single step. tandfonline.comrsc.org MCRs are particularly well-suited for the synthesis of heterocyclic compounds like pyrrolidinones. rsc.orgnih.gov These reactions combine three or more starting materials in a one-pot process to form a final product that incorporates portions of all the initial reactants. rloginconsulting.com

A notable example is the synthesis of substituted 3-pyrrolin-2-ones via a one-pot, ultrasound-promoted reaction between anilines, aromatic aldehydes, and diethyl acetylenedicarboxylate (B1228247), using citric acid as a catalyst. rsc.org The proposed mechanism involves the initial formation of an imine from the aniline (B41778) and aldehyde, which then reacts with the diethyl acetylenedicarboxylate to construct the pyrrolidinone ring. rsc.org The use of MCRs significantly streamlines synthetic pathways, reduces waste, and allows for the rapid generation of libraries of diverse pyrrolidinone derivatives. tandfonline.comresearchgate.net

Introduction and Functionalization of the 4-(Methylaminomethyl) Moiety

The introduction of the 4-(methylaminomethyl) side chain onto the pyrrolidinone ring is a key step in the synthesis of the target compound. This can be achieved through various functionalization techniques, with aminomethylation and reductive amination being two of the most prominent pathways.

Aminomethylation, often achieved through a Mannich-type reaction, is a classic method for introducing an aminomethyl group onto a carbon atom adjacent to a carbonyl group or other electron-withdrawing group. In the context of pyrrole (B145914) and its derivatives, aminomethylation can be performed using a mixture of formaldehyde (B43269) and a secondary amine, such as pyrrolidine or piperazine. researchgate.net This reaction typically proceeds at room temperature without the need for a catalyst, leading to the formation of the corresponding 2-aminomethylpyrroles in high yields. researchgate.net While this specific example applies to the pyrrole ring, the underlying principle can be adapted to introduce an aminomethyl group onto a suitably activated C4 position of a pyrrolidinone precursor.

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. jocpr.com The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is subsequently reduced in situ to the corresponding amine. jocpr.com This pathway is particularly relevant for the synthesis of 4-(methylaminomethyl)pyrrolidin-2-one, starting from a precursor such as N-protected 4-oxo-pyrrolidine-2-carboxylate or a related ketone.

The process would involve two key steps:

Reaction with Methylamine (B109427) : The ketone at the C4 position reacts with methylamine to form an intermediate imine.

Reduction : A reducing agent is used to reduce the imine to the secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. jocpr.com

Recent advancements in this area include the use of biocatalysts. For example, imine reductase (IRED) enzymes have been engineered to catalyze the asymmetric reductive amination of N-Boc-3-pyrrolidone with various amines, producing chiral pyrrolidinamines with high enantiomeric excess. nih.gov This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods. nih.gov The synthesis of pyrrolidones can also be achieved through the reductive amination of biomass-derived platform molecules like levulinic acid. researchgate.net

| Precursor | Amine Source | Reducing Agent / Catalyst | Key Features | Ref. |

| N-Boc-3-pyrrolidone | Benzylamine & others | Imine Reductase (IRED) M5 mutant | Biocatalytic, high stereoselectivity | nih.gov |

| Levulinic Acid | Various amines | H₂ gas over metal catalyst (e.g., Ni/Al₂O₃) | Utilizes renewable biomass feedstock | researchgate.net |

| General Carbonyls | ω-Amino fatty acids | Hydrosilanes (e.g., Et₃SiH) | Forms lactams, good functional group tolerance | researchgate.net |

| General Ketones | Primary/Secondary Amines | Sodium Cyanoborohydride | Standard, widely applicable chemical method | jocpr.com |

Protecting Group Strategies for Amine Functionalities

In the synthesis of molecules with multiple functional groups like this compound, which contains both a secondary amine and a lactam, protecting groups are essential tools. jocpr.com They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. jocpr.com The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. slideshare.net For amine functionalities, several common protecting groups are employed.

The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its straightforward removal with moderate acids like trifluoroacetic acid (TFA). creative-peptides.com For instance, in syntheses starting from proline derivatives, the nitrogen of the pyrrolidine ring is often protected as its Boc derivative to allow for selective modification at other positions. mdpi.com The synthesis of certain neuronal nitric oxide synthase (nNOS) inhibitors involves the use of multiple Boc groups that are removed simultaneously in the final step with hydrochloric acid. nih.gov

The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group. It is stable to a wide range of non-reductive conditions and is typically removed by catalytic hydrogenation, which is a mild method that often does not affect other functional groups.

For syntheses requiring orthogonal protection strategies—where multiple protecting groups can be removed selectively without affecting others—the fluorenylmethyloxycarbonyl (Fmoc) group is a valuable option. jocpr.com The Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as piperidine, offering a different removal mechanism compared to the acid-labile Boc group or the hydrogenolysis-labile Cbz group. creative-peptides.com

| Protecting Group | Abbreviation | Structure | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | (CH₃)₃COCO- | (Boc)₂O, base (e.g., DMAP, Et₃N) | Strong Acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂OCO- | Benzyl (B1604629) chloroformate, base | Catalytic Hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fm-CH₂OCO- | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine) |

Stereoselective Synthesis of Chiral Pyrrolidinone Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, developing methods for the stereoselective synthesis of chiral pyrrolidinone derivatives is of paramount importance. These methods can be broadly categorized into those using chiral auxiliaries, catalytic asymmetric synthesis, diastereoselective approaches, and enzymatic transformations.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A notable example is the use of Oppolzer's camphorsultam as a chiral auxiliary in an asymmetric 1,3-dipolar cycloaddition to construct a 3,4-syn substituted pyrrolidine moiety. acs.org This strategy provided the desired diastereomer with high selectivity, where the bulky chiral auxiliary effectively shielded one face of the dipolarophile, directing the approaching dipole to the opposite face. acs.org Evans oxazolidinones are another class of widely used auxiliaries for controlling the stereochemistry of reactions such as alkylations and aldol (B89426) additions. wikipedia.orgthieme-connect.com

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Various catalytic systems have been developed for synthesizing chiral pyrrolidines. For instance, ferrocenyloxazoline palladacycle (FOP) catalysts have been used in the asymmetric synthesis of 2-pyrrolidinones through a catalytic cycle involving Pd(II) intermediates, achieving high yields and enantiomeric excesses (ee) up to 99%. acs.org Another strategy involves a Brønsted acid-catalyzed 'clip-cycle' reaction, where a chiral phosphoric acid catalyzes an enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk Furthermore, copper(I)-catalyzed asymmetric strategies have been developed to construct α-deuterated pyrrolidine derivatives, which can be valuable for studying metabolic pathways. nih.gov

| Method | Catalyst/Auxiliary | Reaction Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Cyclization | Ferrocenyloxazoline Palladacycle (FOP) | Intramolecular Aminopalladation | 89-99% | acs.org |

| Chiral Auxiliary Directed Cycloaddition | Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | High Diastereoselectivity | acs.org |

| Catalytic Asymmetric 'Clip-Cycle' | Chiral Phosphoric Acid (CPA) | Intramolecular aza-Michael | High | whiterose.ac.uk |

| Catalytic Asymmetric H/D Exchange | Copper(I) Complex | 1,3-Dipolar Cycloaddition | Excellent | nih.gov |

Diastereoselective synthesis relies on the influence of one or more existing stereocenters in a molecule to control the formation of a new stereocenter. This strategy is widely used in the synthesis of substituted pyrrolidines. One powerful method is the [3+2] cycloaddition reaction between azomethine ylides and alkenes. nih.govua.es The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene, for example, allows for the highly diastereoselective synthesis of densely substituted pyrrolidines, generating up to four stereogenic centers with excellent control. ua.esacs.org

Multicomponent reactions (MCRs) can also be designed to be highly diastereoselective. A TiCl₄-catalyzed MCR between an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three contiguous stereocenters in a single operation, affording highly functionalized pyrrolidines as a single diastereomer. nih.gov Another approach involves the copper(II)-promoted intramolecular aminooxygenation of alkenes, where α-substituted 4-pentenyl sulfonamides cyclize to give 2,5-cis-pyrrolidines with excellent diastereomeric ratios (>20:1). nih.gov These methods showcase how substrate control can be effectively used to build complex chiral structures. nih.govnih.govnih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. pharmasalmanac.com Enzymes operate under mild conditions, often in aqueous media, and can exhibit exceptional levels of enantio-, regio-, and diastereoselectivity. pharmasalmanac.com For the synthesis of chiral pyrrolidine derivatives, several enzymatic strategies have been explored.

A one-pot photoenzymatic process has been developed for the synthesis of N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines. nih.gov This method combines a photochemical C-H oxyfunctionalization with a stereoselective enzymatic transformation using either an amine transaminase (ATA) for amination or a keto reductase (KRED) for carbonyl reduction, achieving high conversions and enantiomeric excess (>99% ee). nih.gov Imine reductases (IREDs) are another class of enzymes that have gained attention for their ability to catalyze the asymmetric reduction of imines to produce chiral amines, which can be key intermediates in the synthesis of pyrrolidine heterocycles. researchgate.net These chemoenzymatic and biocatalytic cascades provide efficient and environmentally friendly routes to valuable chiral building blocks. nih.govcabidigitallibrary.org

Practical Considerations in Synthetic Scale-Up for Research Purposes

Translating a synthetic route from a small laboratory scale (milligrams) to a larger scale (multi-gram) for research purposes presents several practical challenges. nih.gov A reaction that works well in a small flask may not perform identically in a larger reactor. Issues related to heat transfer, mixing, and the duration of reagent addition become more critical. For instance, highly exothermic or cryogenic reactions require careful thermal management to ensure safety and reproducibility. whiterose.ac.uk

The choice of reagents is also crucial. Reagents that are expensive, hazardous, or difficult to handle (e.g., pyrophoric reagents) may be acceptable for small-scale synthesis but are less desirable for scale-up. whiterose.ac.uk The successful scale-up of a chiral auxiliary-directed cycloaddition to the 100-180 gram level required refining the process to allow for the efficient recovery and reuse of the expensive auxiliary. acs.org

Modern technologies like continuous flow chemistry offer solutions to many scale-up challenges. rsc.org A continuous flow protocol for the diastereoselective synthesis of an α-chiral pyrrolidine library demonstrated rapid reaction times (150 seconds) and a high throughput of 7.45 g/h, showcasing a cost-efficient and scalable method for producing these compounds. rsc.org This approach provides better control over reaction parameters and enhances safety, making it a powerful tool for scaling up syntheses for research. rsc.org

Derivatization and Structural Modification Strategies for Pyrrolidinone Scaffolds

Modification of the Pyrrolidinone Ring System

Alterations to the core pyrrolidinone ring can profoundly influence the molecule's three-dimensional shape, electronic properties, and interaction with biological targets. These modifications range from simple substituent additions to more complex skeletal rearrangements.

Substituent Effects on Ring Reactivity and Conformation

The introduction of substituents onto the pyrrolidinone ring can significantly impact its chemical reactivity and preferred conformation. The five-membered ring of pyrrolidine (B122466) is not planar and exists in a state of "pseudorotation" between various envelope and twisted conformations. nih.gov The position and nature of substituents can lock the ring into a specific conformation, which is critical for dictating biological activity. nih.gov

For instance, substituents at the C4 position are known to influence the puckering of the ring. Based on the electronegativity of the C4 substituent, the pyrrolidinone ring can adopt two primary conformations: Cγ-exo and Cγ-endo envelope conformers. nih.gov This conformational control is a key strategy in drug design. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the ring also affect the nucleophilicity and basicity of the ring nitrogen and the reactivity of adjacent carbons. helsinki.finih.gov In nucleophilic aromatic substitution reactions involving thiophenes and pyrrolidine, the nature of substituents on the thiophene (B33073) ring dictates the reaction's feasibility and rate, demonstrating the electronic interplay between reacting scaffolds. nih.govresearchgate.net

Table 1: Influence of C4-Substituents on Proline Ring Conformation nih.gov

| Compound | Substituent at C4 | Preferred Conformation |

|---|---|---|

| L-Proline | H | Endo |

| trans-4-Fluoroproline | F (trans) | Exo |

Introduction of Halogen Substituents

Halogenation is a common strategy to modify the properties of heterocyclic compounds. Introducing halogen atoms can alter a molecule's lipophilicity, metabolic stability, and binding affinity. The thermodynamics of halogenating pyrrolidinium-based cations have been studied, revealing that fluorination is generally the most thermodynamically favorable, followed by chlorination and bromination. acs.orgarxiv.org This trend is attributed to the relative strengths of the resulting carbon-halogen bonds. arxiv.org

Studies on N-ethyl-N-methylpyrrolidinium cations show that halogenation is thermodynamically allowed at nearly all positions. acs.org The specific site of halogenation—whether on the ring carbons or the N-alkyl chains—can be influenced by the presence of other substituents. For example, in protonated pyrrolidine, attaching a halogen to the nitrogen atom is more favorable than to carbon atoms, whereas the opposite is true when N-alkyl chains are present. acs.orgarxiv.org This highlights the nuanced electronic effects that govern reactivity. A one-pot method for synthesizing piperidines and pyrrolidines from halogenated amides has also been developed, showcasing a synthetic application of halogenated precursors. nih.gov

Expansion or Contraction of Heterocyclic Rings

Altering the size of the heterocyclic ring is a more dramatic modification that can lead to novel scaffolds with distinct biological properties. Ring contraction reactions can convert larger rings into smaller, often more strained, systems. A notable example is the photo-promoted ring contraction of pyridines using silylborane to produce pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.gov This method provides access to complex pyrrolidine structures, such as those bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, from readily available starting materials. osaka-u.ac.jpresearchgate.netnih.gov Other methods, like the Wolff rearrangement of cyclic α-diazoketones, can also achieve ring contraction. wikipedia.org

Conversely, ring expansion reactions transform the five-membered pyrrolidinone ring into larger structures like piperidines or azepanes. Common strategies for ring expansion include the Tiffeneau–Demjanov and pinacol-type rearrangements. wikipedia.org These reactions typically involve the migration of an endocyclic bond to an adjacent exocyclic carbocation or a related reactive center. Opening a bicyclic system that contains a cyclopropane (B1198618) fused to the main ring is another effective method for ring expansion. wikipedia.org

Exploration of N-Substituent Diversity on the Pyrrolidinone Nitrogen

The nitrogen atom of the pyrrolidinone ring is a primary site for derivatization, offering a straightforward handle to introduce a vast array of substituents and explore chemical space. nih.gov

Alkylation and Arylation Reactions

N-alkylation is a fundamental transformation for modifying the pyrrolidinone scaffold. It is often achieved by reacting the pyrrolidinone with an alkyl halide in the presence of a base. arkat-usa.orgsciengine.com Phase-transfer catalysis has been employed to synthesize N-alkyl pyrrolidones, such as N-octyl pyrrolidone and N-lauryl pyrrolidone, under mild conditions. sciengine.com The choice of base and solvent can be critical; for instance, the alkylation of certain chiral, tricyclic pyrrolidinones showed that sodium bis(trimethylsilyl)amide (NaN(TMS)₂) was an optimal base. clockss.org

N-arylation, the attachment of an aryl group to the nitrogen atom, is another key strategy. nih.gov This can be accomplished through various methods, including transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Chan-Evans-Lam couplings, as well as metal-free protocols. helsinki.finih.govthieme-connect.com Enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine has been developed to produce chiral 2-arylpyrrolidines, which are valuable synthetic intermediates. acs.orgacs.org These reactions allow for the introduction of diverse aromatic and heteroaromatic systems, significantly expanding the structural and functional diversity of the pyrrolidinone library. acs.orgacs.org

Table 2: Selected Methods for N-Arylation of Pyrrolidines helsinki.finih.gov

| Reaction Type | Catalyst/Reagent | Key Features |

|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine (B1218219) ligand | Broad substrate scope, widely used. |

| Chan-Evans-Lam Coupling | Copper catalyst | Milder conditions, couples with boronic acids. |

| Ullmann Condensation | Copper catalyst | Classic method, often requires high temperatures. |

Introduction of Bridged Systems

Introducing a bridge across the pyrrolidinone ring creates a rigid, bicyclic scaffold with a distinct three-dimensional geometry. These bridged systems, such as 2,4-methanopyrrolidine and 2-azabicyclo[2.1.1]hexanes, are of increasing interest in medicinal chemistry. enamine.netenamine.net The conformational constraint imposed by the bridge can lead to enhanced binding affinity and selectivity for a biological target. nih.gov

Furthermore, creating bridged structures has been shown to improve key physicochemical properties. Adding a bridge to a saturated heterocycle can reduce lipophilicity (logD) and increase aqueous solubility. enamine.netenamine.net This is a significant advantage in drug discovery, as high lipophilicity is often associated with poor pharmacokinetic properties and toxicity. The synthesis of these advanced building blocks allows for their incorporation into larger molecules to address challenges in drug development. enamine.netenamine.net

Functionalization of the Methylaminomethyl Side Chain

The methylaminomethyl side chain at the 4-position of the pyrrolidin-2-one ring offers a prime site for chemical modification, particularly at the secondary amine. This functional group provides a handle for introducing a wide range of substituents, thereby altering the molecule's steric and electronic properties.

The secondary amine in the 4-(methylaminomethyl) side chain is a nucleophilic center that can undergo various chemical transformations. These modifications are crucial for building molecular complexity and modulating biological activity. Common derivatization strategies include acylation and sulfonylation reactions.

For instance, analogous to the derivatization of other aminomethylpyrrolidines, the secondary amine can react with aryl sulfonyl chlorides in the presence of a base like pyridine (B92270) to form stable sulfonamides. researchgate.net Similarly, reaction with benzoyl chlorides or other acylating agents can yield the corresponding amides. researchgate.net These reactions are typically high-yielding and allow for the introduction of diverse aromatic and aliphatic groups.

Another approach involves the Michael addition reaction, where the secondary amine acts as a nucleophile. Site-selective modification of secondary amines has been achieved using ynones (alkynes conjugated to a ketone), which act as Michael acceptors. nih.gov Fine-tuning the electronic properties of the ynone allows for controlled reactivity, enabling selective conjugation even in complex molecular environments. nih.gov

| Modification Type | Reagent Class | Product | General Conditions |

| Sulfonylation | Aryl Sulfonyl Chloride | Sulfonamide | Pyridine, Room Temperature |

| Acylation | Benzoyl Chloride | Amide | Pyridine, Room-Temperature |

| Michael Addition | Ynone | β-amino enone | Varies based on substrate |

This table presents common modification strategies for secondary amines, which are applicable to the 4-(methylaminomethyl)pyrrolidin-2-one scaffold based on established chemical principles.

The 4-substituted pyrrolidin-2-one scaffold possesses an intrinsic chiral center at the C4 position. The introduction of additional stereocenters is a key strategy for exploring stereochemistry-activity relationships and optimizing molecular geometry for specific biological targets.

One strategy to introduce a new chiral center is through the asymmetric functionalization of the side chain. For example, reactions that modify the carbon adjacent to the amine or the methyl group could be designed to proceed stereoselectively. The existing chiral center at C4 can influence the stereochemical outcome of such reactions, a process known as diastereoselective synthesis.

The development of chiral organocatalysts based on the pyrrolidine scaffold, such as prolinamides, highlights the importance of stereochemistry in this class of compounds. unibo.itmdpi.com Synthetic routes often start from chiral precursors like 4-hydroxyproline (B1632879) to build complex structures with multiple, well-defined stereocenters. mdpi.com These methodologies can be adapted to introduce chirality into the side chain of this compound derivatives. For example, coupling the secondary amine with a chiral carboxylic acid would introduce a new stereocenter within the newly formed amide side chain. The separation of resulting diastereomers can then be achieved using chiral chromatography techniques, which have been successfully applied to various 4-substituted pyrrolidin-2-one derivatives. researchgate.net

Synthesis of Conjugates and Prodrug Linkers Utilizing Pyrrolidinone Spacers

The pyrrolidinone scaffold has been ingeniously employed as a self-immolative spacer in the design of prodrugs and antibody-drug conjugates (ADCs). unimi.itnih.gov These spacers are designed to connect a therapeutic agent to a carrier or targeting moiety and then undergo spontaneous disassembly under specific physiological conditions to release the active drug.

A key design involves a pyrrolidine-carbamate system. In this construct, the pyrrolidinone nitrogen is part of a carbamate (B1207046) linkage to the hydroxyl group of a drug. The side chain, often containing an amine, is attached to a trigger that, upon activation, initiates a cyclization reaction. unimi.it

The synthesis of these linkers involves multi-step procedures. For example, a pyrrolidinone-based spacer can be engineered with a tertiary amine handle on the side chain. unimi.itnih.gov This amine is crucial for accelerating the rate of the self-immolative cyclization process. The synthesis involves connecting the pyrrolidinone spacer to the drug (e.g., Camptothecin or Resiquimod) via a carbamate bond. unimi.it Upon a specific triggering event (e.g., enzymatic cleavage of a linked promoiety), the revealed amine initiates an intramolecular cyclization, cleaving the carbamate bond and releasing the free drug along with a stable bicyclic urea (B33335) byproduct. unimi.it

Research has shown that the proximity of the amine handle to the electrophilic carbamate bond is critical for achieving rapid drug release. unimi.it Spacers with a tertiary amine positioned closer to the carbamate exhibit significantly faster cyclization and drug release rates compared to those where the amine is more distant. unimi.itnih.gov

| Spacer System | Key Feature | Release Mechanism | Example Conjugated Drug |

| Pyrrolidine-Carbamate | Tertiary Amine Handle | Intramolecular Cyclization | Camptothecin, Resiquimod unimi.it |

This table summarizes the characteristics of pyrrolidinone-based self-immolative spacers used in prodrug design.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlating Structural Features with Observed Biological Research Activities

The biological activity of derivatives based on the 4-(Methylaminomethyl)pyrrolidin-2-one scaffold is profoundly influenced by the nature and placement of various substituents. nih.gov These modifications can alter the molecule's interaction with biological targets, thereby modulating its efficacy and selectivity.

The position and electronic characteristics of substituents on the pyrrolidin-2-one ring and its appendages are critical determinants of biological activity. For instance, in a series of N-substituted pyrrolidine-2,5-dione derivatives, the nature of the substituent on the nitrogen atom significantly impacts their anticonvulsant properties. nih.gov Derivatives featuring a 3-benzhydryl or 3-isopropyl group demonstrated potent protection in the subcutaneous pentylenetetrazole (scPTZ) test, while those with a 3-methyl group were more effective in the maximal electroshock (MES) test. nih.gov

Similarly, in the context of fluoroquinolone antibacterials incorporating a pyrrolidinyl moiety, substitutions at the C-8 position of the quinolone nucleus dictated the spectrum of activity. nih.gov A fluorine atom at this position, particularly when paired with a C5-amino group, conferred superior activity against Gram-positive organisms. nih.gov Conversely, for Gram-negative strains, a fluorine atom with a C5-amino group or a naphthyridine ring at C-8 proved most effective. nih.gov

The electronic properties of substituents also play a crucial role. In a study of pyrrolidine-2,3-dione (B1313883) derivatives as anti-inflammatory agents, the presence of an electron-withdrawing nitro group on the benzene (B151609) ring at the 1-position of the pyrrolidin-2,3-dione core enhanced inhibitory activity against nitric oxide production. nih.gov This enhancement is attributed to the optimization of hydrogen bonding interactions with the target enzyme, inducible nitric oxide synthase (iNOS). nih.gov

| Scaffold | Substituent Position | Substituent | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione | 3-position | Benzhydryl, Isopropyl | Anticonvulsant (scPTZ test) | nih.gov |

| Pyrrolidine-2,5-dione | 3-position | Methyl | Anticonvulsant (MES test) | nih.gov |

| Fluoroquinolone-pyrrolidine | C-8 of quinolone | Fluorine (with C5-NH2) | Antibacterial (Gram-positive) | nih.gov |

| Pyrrolidine-2,3-dione | 1-position | 3-Nitrophenyl | Anti-inflammatory (iNOS inhibition) | nih.gov |

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, and its hydrogen bonding capacity are fundamental properties that govern pharmacokinetic and pharmacodynamic behavior. chimia.ch These parameters influence a molecule's ability to cross biological membranes, such as the blood-brain barrier, and to bind effectively to its target. chimia.chnih.gov

In the development of dual sphingosine (B13886) kinase 1 and 2 inhibitors based on a 2-(hydroxymethyl)pyrrolidine scaffold, modifications to the lipophilic tail were found to be critical for inhibitory activity. nih.gov Molecular modeling studies revealed that a dodecyl tail adopts a "J-shape" conformation within the sphingosine binding pocket of the enzymes, mimicking the natural substrate. nih.gov This lipophilic interaction, coupled with essential hydrogen bonds formed by the 2-(hydroxymethyl)pyrrolidine headgroup with key amino acid residues, underpins the dual inhibitory action. nih.gov

The hydrogen bonding potential of the pyrrolidinone core itself is a significant factor. The lactam group, with its carbonyl acceptor and N-H donor, can participate in various hydrogen bonding interactions, including the formation of dimers and longer hydrogen-bonded chains in solution. researchgate.net These interactions are crucial for the molecule's solubility and its ability to engage with biological targets. chimia.ch

| Compound Series | Key Structural Feature | Property | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| 2-(Hydroxymethyl)pyrrolidine derivatives | Dodecyl tail | Lipophilicity | Adopts "J-shape" in binding pocket, crucial for SphK1/2 inhibition. | nih.gov |

| 2-(Hydroxymethyl)pyrrolidine derivatives | Hydroxymethyl group | Hydrogen Bonding | Forms essential H-bonds with aspartic acid and serine residues in the active site. | nih.gov |

| General pyrrolidin-2-one derivatives | Lactam moiety (C=O and N-H) | Hydrogen Bonding | Influences solubility and target engagement through dimer and chain formation. | researchgate.net |

Stereochemical Influences on Activity Profiles

Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral macromolecules like enzymes and receptors, leading to significant differences in the biological activity of stereoisomers. mappingignorance.orgnih.gov

The biological activity of pyrrolidine (B122466) derivatives is often highly dependent on their stereochemistry. mappingignorance.org Many biological targets are inherently chiral and will interact differently with the enantiomers of a chiral drug candidate. nih.govmappingignorance.org For example, in a series of propanamide TRPV1 antagonists, the biological activity was found to be stereospecific, with the (S)-isomer being significantly more potent than the (R)-isomer. researchgate.net

Similarly, in the investigation of nature-inspired 3-Br-acivicin isomers for antimalarial activity, only the (5S, αS) isomers exhibited significant antiplasmodial effects. nih.gov This suggests that the uptake of these compounds into the parasite may be mediated by a stereoselective transport system. nih.gov The synthesis of enantiomerically pure pyrrolidine derivatives is therefore a critical aspect of drug development to ensure optimal therapeutic activity. researchgate.netnih.govnih.gov

The pyrrolidine ring is not planar and can adopt various puckered conformations. nih.gov The specific conformation of the ring, which can be influenced by the nature and position of substituents, plays a vital role in how the molecule presents its functional groups for interaction with a biological target. nih.gov Locking the ring into a specific conformation through appropriate substitution can enhance pharmacological efficacy. nih.gov

| Compound Series | Stereoisomers | Observed Effect | Reference |

|---|---|---|---|

| Propanamide TRPV1 antagonists | (S)-isomer vs. (R)-isomer | (S)-isomer is significantly more potent. | researchgate.net |

| 3-Br-acivicin derivatives | (5S, αS)-isomers vs. other isomers | Only (5S, αS)-isomers show significant antimalarial activity. | nih.gov |

| Pyrrolidine pentamine AAC(6')-Ib inhibitors | Specific stereochemistry at R2, R3, and R4 | Integrity of the stereochemistry is necessary for inhibitory activity. | mdpi.com |

Specific Pharmacophore Requirements for Target Engagement

A pharmacophore model describes the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. nih.gov For derivatives of this compound, the pyrrolidinone core often serves as a central scaffold from which key pharmacophoric features emanate.

Pharmacophore models can be developed based on the structures of known active ligands or the structure of the biological target itself. nih.govnih.gov These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. nih.govfrontiersin.org

For example, a pharmacophore model for protein kinase C beta (PKCβ) inhibitors identified three aromatic features, one hydrogen bond acceptor, and one hydrophobic feature as being crucial for activity. nih.gov In the context of VEGFR-2 inhibitors, a successful pharmacophore model included three hydrogen bond donors and three hydrophobic centers. frontiersin.org For c-Met inhibitors, the key features were a hydrogen bond acceptor, four hydrophobic centers, and an aromatic ring. frontiersin.org

The this compound scaffold can be readily modified to incorporate these types of pharmacophoric features. The methylamino group can act as a hydrogen bond donor, while the pyrrolidinone carbonyl is a hydrogen bond acceptor. The scaffold can also be functionalized with aromatic and hydrophobic groups at various positions to meet the specific requirements of a given target.

| Biological Target | Key Pharmacophore Features | Reference |

|---|---|---|

| Protein Kinase C beta (PKCβ) | 3 Aromatic, 1 Hydrogen Bond Acceptor, 1 Hydrophobic | nih.gov |

| VEGFR-2 | 3 Hydrogen Bond Donors, 3 Hydrophobic Centers | frontiersin.org |

| c-Met | 1 Hydrogen Bond Acceptor, 4 Hydrophobic Centers, 1 Aromatic Ring | frontiersin.org |

Identification of Key Structural Moieties

The molecular architecture of this compound comprises several key structural moieties that are believed to be critical for its biological activity. These include the pyrrolidin-2-one core, the methylaminomethyl side chain at the 4-position, and the substituents on both the lactam nitrogen and the side-chain amine.

The pyrrolidin-2-one ring serves as a fundamental scaffold. This five-membered lactam ring is a common feature in a class of nootropic compounds known as racetams, suggesting its importance for neurological activity. uran.ua The carbonyl group and the nitrogen atom within this ring can participate in hydrogen bonding, which is often a key interaction with biological targets.

The methylaminomethyl group at the C4 position is a distinguishing feature. The basic nitrogen atom in this side chain can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a binding pocket, such as aspartate or glutamate. The length and flexibility of this side chain are also thought to be important for correctly positioning the amine for optimal interaction.

Modifications to these key moieties have been explored in related analogs to probe their significance. For instance, in derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, alterations to the benzyl (B1604629) group attached to the lactam nitrogen have been shown to influence the predicted nootropic activity. researchgate.net This indicates that the substituent at the N1 position plays a role in modulating the compound's interaction with its target.

Similarly, studies on other pyrrolidine derivatives have demonstrated that modifications to the side chain at the 4-position can have varied effects on biological activity, underscoring the potential for optimization at this site. nih.gov

| Key Moiety | Potential Role in Activity |

| Pyrrolidin-2-one Core | Acts as a rigid scaffold; participates in hydrogen bonding. |

| Methylaminomethyl Side Chain | Provides a basic center for ionic interactions; influences positioning within the binding site. |

| N1-substituent on Pyrrolidinone | Modulates target interaction and overall molecular properties. |

| N-substituent on Side Chain Amine | Can influence binding affinity and selectivity. |

Mapping Binding Sites via Ligand Modifications

The process of mapping the binding site of a ligand like this compound involves systematically modifying its structure and observing the resulting changes in binding affinity and activity. This approach provides valuable insights into the specific interactions between the ligand and its biological target.

Modifications to the Pyrrolidin-2-one Scaffold: Alterations to the core ring structure can help to understand the spatial requirements of the binding pocket. For example, expanding or contracting the ring system, or introducing substituents at different positions, can reveal which regions of the molecule are in close contact with the receptor. In studies of related pyrrolidine pentamine inhibitors, even minor changes to the scaffold or its stereochemistry were found to significantly impact inhibitory properties. nih.gov

Varying the Side Chain: The methylaminomethyl side chain is a prime target for modification. Altering the length of the alkyl chain separating the pyrrolidinone core from the terminal amine can help to determine the optimal distance for interaction with a corresponding acidic residue in the binding site. Furthermore, substituting the methyl group on the terminal amine with other alkyl or aryl groups can probe for additional hydrophobic pockets or steric constraints within the binding site.

Molecular docking studies on structurally related pyrrolidinone derivatives have been used to predict binding modes and identify key amino acid residues involved in the interaction. researchgate.net For instance, in the case of 4-(aminomethyl)-1-benzylpyrrolidin-2-one analogs, docking simulations have shown that molecules can form stable complexes within the orthosteric site of acetylcholine (B1216132) receptors, indicating specific binding modes. researchgate.net

| Modification Strategy | Rationale |

| Altering the Pyrrolidin-2-one Scaffold | To probe the spatial constraints of the binding pocket. |

| Modifying the Side Chain Length | To optimize the distance for key ionic interactions. |

| Varying Substituents on the Side Chain Amine | To explore hydrophobic pockets and steric limitations. |

| Introducing Diverse N1-Substituents | To map the topology and electronic requirements of the corresponding binding region. |

By systematically applying these modifications and correlating the structural changes with biological activity, a comprehensive map of the binding site for this compound and its derivatives can be constructed. This knowledge is instrumental in the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Mechanistic Investigations of Biochemical and Molecular Interactions

Studies on Enzyme Inhibition Mechanisms

Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. Research into the inhibitory activities of 4-(Methylaminomethyl)pyrrolidin-2-one and its structural analogs has revealed potential interactions with several key enzymes involved in physiological and pathological processes.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B (MAO-B) is a crucial enzyme in the catabolism of neurotransmitters, and its inhibition can lead to increased levels of these signaling molecules in the brain. While direct studies on this compound are limited, research on structurally related pyrrolidineamides has demonstrated potent and selective MAO-B inhibitory activity. For instance, a series of pyrrolidineamides were found to be potent inhibitors of recombinant human MAO-B, with one exemplified compound exhibiting an IC50 value of 0.019 µM and high selectivity over MAO-A (IC50 = 46 µM) bioworld.com. Another compound, referred to as MAO-B ligand-1, demonstrated an IC50 of 3.83 nM for human MAO-B medchemexpress.com. These findings suggest that the pyrrolidine (B122466) scaffold is a promising pharmacophore for the development of MAO-B inhibitors. The proposed mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from accessing it.

| Compound | MAO-B IC50 | MAO-A IC50 | Selectivity (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| Exemplified Pyrrolidineamide | 0.019 µM | 46 µM | ~2421 | bioworld.com |

| MAO-B ligand-1 | 3.83 nM | 22.57 nM | ~5.9 | medchemexpress.com |

Cholinesterase (ChE) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of cholinergic neurotransmission. While direct evidence for this compound as a cholinesterase inhibitor is not available, the broader class of nitrogen-containing heterocyclic compounds has been extensively studied for this activity. For example, certain isoquinoline (B145761) alkaloids, such as berberine, have shown potent dual inhibition of both AChE and BChE, with an IC50 value of 0.72 ± 0.04 µg/mL for AChE nih.gov. Similarly, a series of phthalimide-based compounds were synthesized and evaluated for their anti-acetylcholinesterase effects, with the most potent derivative showing an IC50 of 16.42 ± 1.07 µM nih.gov. These studies highlight the potential for compounds with nitrogen-containing ring structures to interact with the active site of cholinesterases.

Rho-kinase (ROCK) and Sphingosine (B13886) Kinase 1 (SphK1) Modulation

Rho-kinase (ROCK) and Sphingosine Kinase 1 (SphK1) are enzymes that play significant roles in cell signaling pathways related to cell proliferation, migration, and survival. The pyrrolidine scaffold has been identified as a promising starting point for the development of inhibitors for these kinases. For instance, a series of 2-(hydroxymethyl)pyrrolidine-based inhibitors have been developed that show dual inhibitory activity against both SphK1 and SphK2 researchgate.net. Another study focused on the development of a library of SphK1 inhibitors, further underscoring the potential of the pyrrolidine ring in targeting this kinase nih.gov. While specific data on this compound is not available, these findings suggest that it could potentially modulate the activity of these kinases.

Inducible Nitric Oxide Synthase (iNOS) Interaction

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a signaling molecule with diverse physiological roles. Overproduction of NO by iNOS is implicated in various inflammatory conditions. Research on pyrrolidine derivatives has shown their potential to interact with and inhibit iNOS. A study on 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones demonstrated that these compounds act as ligands for iNOS and exhibit significant inhibitory activity against NO production, with IC50 values in the micromolar range nih.gov. This suggests that the pyrrolidine core of this compound could serve as a scaffold for iNOS inhibition. Further research on pyrrolidinomethyl 2-aminopyridine (B139424) derivatives has also contributed to the understanding of how such structures can bind to the active site of nitric oxide synthases nih.gov.

| Compound | NO Production IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | 43.69 ± 5.26 | Ligand for iNOS | nih.gov |

Receptor Binding and Signaling Pathway Modulation in Preclinical Models

The interaction of a compound with specific receptors is a primary mechanism for initiating a cellular response. Preclinical studies on analogs of this compound have provided insights into its potential receptor binding profile. For example, pyrovalerone, which contains a pyrrolidine ring, and its analogs are known to be potent inhibitors of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) nih.gov. This suggests that this compound could potentially interact with monoamine transporters. Furthermore, studies on other pyrrolidine derivatives have explored their affinity for muscarinic receptor subtypes, indicating that the pyrrolidine moiety can be a key determinant of receptor selectivity researchgate.net. The binding of such compounds to their target receptors can trigger a cascade of intracellular signaling events, ultimately leading to a physiological response. The mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell metabolism and growth, is one such pathway that can be modulated by small molecules nih.gov.

Interactions with Nucleic Acids and Proteins in Research Contexts

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic investigations of biochemical and molecular interactions of the chemical compound “this compound” in the contexts requested.

Specifically, no research data was found pertaining to:

Cellular and Subcellular Distribution Studies in Model Systems:There is no published research on the cellular uptake, distribution, or subcellular localization of this compound in any model systems.

Therefore, the requested article with the specified outline and content cannot be generated at this time due to the absence of relevant scientific findings for the compound “this compound.”

Preclinical Research Applications and Model Systems for Pyrrolidinone Compounds

In Vitro Pharmacological Evaluations

In vitro studies are fundamental in the early stages of drug discovery, providing crucial data on the biological activity of a compound in a controlled, cellular environment. These assays are essential for screening large libraries of compounds and selecting promising candidates for further investigation.

Cell-based assays are indispensable tools for assessing the biological effects of novel chemical entities in a biologically relevant context. nih.gov These assays can measure a variety of endpoints, from cell viability and proliferation to the inhibition of specific enzymes or pathways.

For pyrrolidinone derivatives, a common application of cell-based assays is the evaluation of anticancer properties. The cytotoxicity of these compounds is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.com This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells, thereby quantifying the cytotoxic effect of a compound. mdpi.com For instance, studies on Schiff's bases incorporating an imidazolidine-2,4-dione scaffold, which contains a pyrrolidinone-like structure, have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HePG-2) cancer cells. mdpi.com

Another key area of investigation for pyrrolidinone compounds is their anti-inflammatory potential. The inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines is a widely used assay. For example, a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones were evaluated for their ability to inhibit NO production, with some derivatives showing significant activity. nih.gov Compound 5e from this series, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, demonstrated a noteworthy inhibitory concentration (IC50) value. nih.gov

| Compound Class | Assay Type | Cell Line | Target/Endpoint | Key Findings (IC50) |

| Schiff's Bases (Imidazolidine-2,4-dione scaffold) | Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | Cell Viability | Derivative 24 : 4.92 ± 0.3 µM mdpi.com |

| Cytotoxicity (MTT) | HCT-116 (Colon Cancer) | Cell Viability | Derivative 24 : 12.83 ± 0.9 µM mdpi.com | |

| Cytotoxicity (MTT) | HePG-2 (Liver Cancer) | Cell Viability | Derivative 24 : 9.07 ± 0.8 µM mdpi.com | |

| 4-(1-methylamino)ethylidene-pyrrolidine-2,3-diones | Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Compound 5e : 43.69 ± 5.26 µM nih.gov |

| Sambutoxin (4-Hydroxy-2-pyridone derivative) | Cytotoxicity | Various Cancer Cells | Cell Proliferation | Potent inhibition observed nih.gov |

Beyond determining general biological activity, in vitro studies are crucial for dissecting the specific cellular and molecular mechanisms through which pyrrolidinone compounds exert their effects. These investigations often involve assessing changes in cell cycle progression, induction of apoptosis (programmed cell death), and modulation of key signaling proteins. mdpi.comnih.gov

For compounds with anticancer potential, analysis of the cell cycle is a common approach to understand their antiproliferative effects. Research has shown that certain derivatives can induce cell cycle arrest at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating. mdpi.comnih.gov This is often accompanied by a decreased expression of critical cell cycle regulatory proteins like cdc25C, cdc2, and cyclin B1. nih.gov

Furthermore, the ability of a compound to induce apoptosis is a hallmark of an effective anticancer agent. Cellular assays can measure apoptosis by detecting the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Studies on pyrrolidinone-related structures have demonstrated apoptosis induction through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and subsequent activation of caspase-9 and caspase-3. nih.gov For example, a specific diphenylhydantoin derivative, compound 24 , was shown to induce apoptosis by decreasing the levels of the anti-apoptotic protein BCL-2. mdpi.com

In Vivo Studies in Animal Models of Disease

Following promising in vitro results, in vivo studies in animal models are a critical next step to evaluate a compound's efficacy and behavior in a whole living organism. nih.gov These models are designed to mimic human diseases and are essential for preclinical validation. ijpras.comnih.gov

The pyrrolidinone scaffold is of interest in the search for treatments for neurodegenerative diseases like Alzheimer's disease. nih.gov Animal models are central to this area of research, allowing scientists to study disease progression and test therapeutic interventions. nih.gov Common models include transgenic mice that are genetically engineered to develop key pathological features of the disease, such as amyloid plaques and neurofibrillary tangles. Other organisms, like the fruit fly (Drosophila melanogaster), are also used due to their genetic tractability and shorter lifespan, which facilitates rapid screening. nih.gov While specific in vivo data for 4-(Methylaminomethyl)pyrrolidin-2-one in these models is not extensively documented, related pyrrolidinone derivatives are investigated for their potential to inhibit biomacromolecules implicated in neurodegeneration. nih.gov Advanced in vitro systems, such as compartmentalized microfluidic devices, are also being developed to model complex neuronal circuits and study disease mechanisms like α-synuclein propagation in Parkinson's disease. nih.gov

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. mdpi.com Pyrrolidinone-containing structures and related nitrogen heterocycles are explored for their potential antibacterial and antifungal activities. mdpi.comresearchgate.net In vivo antimicrobial research often employs murine infection models. In a typical model, animals are infected with a pathogenic bacterium, such as Staphylococcus aureus or Escherichia coli, and then treated with the test compound. mdpi.com Efficacy is measured by outcomes such as increased survival rates, reduction in bacterial load in target organs, or clearance of the infection compared to an untreated control group. The antimicrobial activity of various synthesized compounds, including 2,3-diaryl-thiazolidin-4-ones, has been evaluated by determining their minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) against a panel of Gram-positive and Gram-negative bacteria. mdpi.com

| Compound Class | Organism(s) | Key Findings (MIC Range) |

| 2,3-diaryl-thiazolidin-4-ones | S. Typhimurium, S. aureus, and other Gram-positive/negative bacteria | 0.008–0.24 mg/mL mdpi.com |

| Salicylanilide-based Peptidomimetics | S. aureus, E. faecalis, M. tuberculosis | Antistaphylococcal activity: 0.070 to 8.95 µM; Anti-enterococcal activity: 4.66 to 35.8 µM nih.gov |

| N-methyl-2-pyrrolidone | S. aureus, E. coli, C. albicans | Showed antimicrobial activity in a dose-dependent manner researchgate.net |

Xenograft models are a cornerstone of in vivo cancer research. researchgate.net These models involve the implantation of human cancer cells or tissues into immunocompromised animals, typically mice. This allows the human tumor to grow in a living system, providing a platform to test the antitumor efficacy of novel compounds. nih.govresearchgate.net

The effectiveness of a test compound, such as a pyrrolidinone derivative, is evaluated by monitoring tumor volume over time. A significant reduction in tumor growth in the treated group compared to the control group indicates potential anticancer activity. For example, the 4-hydroxy-2-pyridone derivative Sambutoxin was shown to exhibit potent antitumor activity in a BALB/c nude mouse xenograft model. nih.gov Similarly, other studies have used xenograft models to demonstrate the in vivo efficacy of compounds targeting enzymes like methionine aminopeptidase (B13392206) 2 (MetAP2). researchgate.net These in vivo studies are crucial for confirming the therapeutic potential observed in initial cell line investigations.

Investigation of Metabolic Pathways in Preclinical Species

The metabolic transformation of xenobiotics, including pyrrolidinone derivatives, is a critical aspect of preclinical research, primarily investigated through in vitro and in vivo models. The liver is the principal site of drug metabolism, with hepatic microsomes serving as a common in vitro tool to elucidate Phase I and Phase II metabolic pathways. springernature.comnih.gov For pyrrolidinone compounds, several metabolic routes can be anticipated based on their chemical structure.

Key metabolic reactions for pyrrolidinone derivatives generally involve oxidation, hydrolysis, and conjugation. Phase I reactions, catalyzed predominantly by cytochrome P450 (CYP) enzymes, may include hydroxylation of the pyrrolidinone ring or N-dealkylation of the methylamino group. springernature.com Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to enhance their water solubility and facilitate excretion. springernature.com

Preclinical species commonly used to study these pathways include rats, mice, and non-human primates. The choice of species is crucial, as interspecies differences in drug metabolism are well-documented and can significantly impact the translation of preclinical findings to human studies. In vitro systems, such as liver S9 fractions and cultured hepatocytes from these species, provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation. tandfonline.comresearchgate.net

Table 1: Postulated Metabolic Pathways for this compound in Preclinical Species

| Metabolic Pathway | Description | Potential Metabolite | Enzyme System |

|---|---|---|---|

| N-Demethylation | Removal of the methyl group from the side chain. | 4-(Aminomethyl)pyrrolidin-2-one | Cytochrome P450 |

| Hydroxylation | Addition of a hydroxyl group to the pyrrolidinone ring. | Hydroxylated derivative | Cytochrome P450 |

| Lactam Hydrolysis | Opening of the pyrrolidinone ring. | Gamma-amino acid derivative | Amidases |

Further research utilizing modern analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is necessary to definitively characterize the metabolic profile of this compound in various preclinical species.

Pharmacodynamic Profiling in Experimental Systems

The pharmacodynamic profiling of a compound involves assessing its physiological and biochemical effects on a biological system. For pyrrolidinone derivatives, a significant area of investigation has been their nootropic, or cognitive-enhancing, effects. nih.gov These effects are often evaluated in a variety of in vitro and in vivo experimental models.

Structurally similar compounds, such as nebracetam, have been studied for their potential to improve learning and memory. The pharmacodynamic actions of such compounds are often linked to the modulation of neurotransmitter systems. For instance, some pyrrolidinone derivatives are known to interact with cholinergic and glutamatergic pathways, which are crucial for cognitive processes. Nebracetam, for example, has been identified as a muscarinic M1 receptor agonist.

Experimental systems for pharmacodynamic profiling of nootropic agents include:

In vitro receptor binding assays: To determine the affinity of the compound for various neurotransmitter receptors.

In vitro electrophysiology: To measure changes in neuronal activity in response to the compound.

In vivo behavioral models in rodents: Such as the Morris water maze, passive avoidance test, and object recognition test to assess learning and memory. mdpi.com

In vivo microdialysis: To measure neurotransmitter levels in specific brain regions of freely moving animals.

The pharmacodynamic profile of this compound is likely to share similarities with other 4-substituted pyrrolidin-2-one derivatives that have demonstrated nootropic properties.

Table 2: Potential Pharmacodynamic Profile of this compound Based on Analogous Compounds

| Pharmacodynamic Effect | Mechanism of Action | Experimental System | Relevant Analogue |

|---|---|---|---|

| Cognitive Enhancement | Modulation of cholinergic and glutamatergic neurotransmission. | Behavioral models (e.g., Morris water maze) | Piracetam, Nebracetam mdpi.com |

| Neuroprotection | Protection against neuronal damage in models of ischemia or neurotoxicity. | Cell culture models of neuronal injury | Piracetam nih.gov |

A thorough investigation into the pharmacodynamic profile of this compound is warranted to elucidate its specific mechanisms of action and therapeutic potential.

Advanced Analytical and Characterization Methodologies in Pyrrolidinone Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

In the ¹H NMR spectrum of 4-(Methylaminomethyl)pyrrolidin-2-one, distinct signals are expected for the protons of the pyrrolidinone ring, the methylamino group, and the methylene (B1212753) bridge. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the carbonyl group (C5) would appear at a different frequency than those adjacent to the nitrogen atom (C3). The N-H proton of the secondary amine and the N-H proton of the lactam (if not substituted) would typically appear as broad signals that can be confirmed by a deuterium (B1214612) oxide (D₂O) exchange experiment.

¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the lactam ring is particularly characteristic, appearing significantly downfield (typically >170 ppm) due to its deshielded nature.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum reveals correlations between protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the spin systems within the molecule. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing unambiguous C-H bond information. These advanced techniques are crucial for definitively assigning all signals in complex pyrrolidinone derivatives. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C2) | - | ~175 |

| CH (C4) | ~2.5 - 2.9 (m) | ~40 - 45 |

| CH₂ (C3) | ~2.2 - 2.6 (m) | ~30 - 35 |

| CH₂ (C5) | ~3.2 - 3.6 (t) | ~45 - 50 |

| CH₂ (Side Chain) | ~2.8 - 3.2 (d) | ~50 - 55 |

| NH (Amine) | Variable, broad | - |

| N-CH₃ (Amine) | ~2.4 (s) | ~35 - 40 |

| NH (Lactam) | Variable, broad | - |

s = singlet, d = doublet, t = triplet, m = multiplet

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, can offer significant structural insights. High-Resolution Mass Spectrometry (HRMS) measures m/z with very high accuracy, allowing for the determination of the elemental formula of a molecule. wvu.edu

For this compound, soft ionization techniques like Electrospray Ionization (ESI) would typically be used to generate the protonated molecular ion [M+H]⁺. The accurate mass of this ion, determined by HRMS, can confirm the compound's elemental composition (C₆H₁₂N₂O). wvu.edu

Tandem mass spectrometry (MS/MS) involves the fragmentation of the isolated molecular ion to produce a characteristic pattern of product ions. The fragmentation of pyrrolidinone derivatives is often directed by the nitrogen atoms. wvu.edu Common fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Alpha-cleavage: Breakage of the bond between the pyrrolidinone ring and the methylaminomethyl side chain, leading to the formation of stable immonium ions.

Loss of neutral molecules: Elimination of small, stable neutral molecules like ammonia (B1221849) (NH₃) or parts of the side chain.

Ring opening: Cleavage of the pyrrolidinone ring itself, often initiated by the charge site. wvu.edu

The resulting fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound and distinguish it from isomers. wvu.edu

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 129.1028 | [M+H]⁺: Protonated molecular ion |

| 98.0609 | [M+H - CH₅N]⁺: Loss of methylamine (B109427) |

| 85.0657 | [M+H - C₂H₅N]⁺: Cleavage of the side chain |

| 58.0657 | [C₂H₈N]⁺: Methylaminomethyl cation |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound would display several characteristic absorption bands:

A strong, sharp absorption band around 1670-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactam (amide) ring. rdd.edu.iqmdpi.com

A broad band in the region of 3200-3500 cm⁻¹ associated with the N-H stretching vibrations of both the lactam and the secondary amine. researchgate.net

Absorption bands in the 2800-3000 cm⁻¹ range due to C-H stretching of the alkyl groups (CH₂ and CH₃).

An N-H bending vibration, typically observed around 1550-1650 cm⁻¹, which may sometimes overlap with other peaks.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) |

| Amide (Lactam) | C=O Stretch | 1670 - 1700 (Strong) |

| Amine / Amide | N-H Stretch | 3200 - 3500 (Broad) |

| Alkyl | C-H Stretch | 2800 - 3000 |

| Amine | N-H Bend | 1550 - 1650 (Medium) |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. crossref.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of all atoms in the molecule and in the crystal lattice. crossref.orgfda.gov

This technique provides unambiguous information on:

Bond lengths and angles: Precise measurements that confirm the molecular connectivity. nih.gov

Conformation: The exact spatial arrangement of the atoms, including the puckering of the pyrrolidinone ring. nih.gov

Absolute configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) at stereocenters, which is crucial for pharmacological studies. The 4-position of the pyrrolidinone ring in the title compound is a stereocenter.

Intermolecular interactions: It reveals how molecules are packed in the crystal, showing details of hydrogen bonding and other non-covalent interactions that stabilize the solid-state structure. crossref.org

While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled. nih.govfda.gov

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the quantification of a target compound in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. rdd.edu.iqmdpi.com The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical method for a polar compound like this would involve Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acidic modifier like formic acid to improve peak shape for basic analytes. sielc.com

Various detection modes can be coupled with HPLC:

UV-Vis Detection: A common detector that measures the absorbance of UV or visible light by the analyte. The lactam carbonyl group provides a chromophore that allows for detection at low wavelengths (e.g., ~210 nm). sielc.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity. It allows for the confirmation of the molecular weight of the eluted peak, making it a powerful tool for identity confirmation and quantification in complex samples. fda.govnih.gov

Evaporative Light Scattering Detection (ELSD): This detector is useful for compounds that lack a strong UV chromophore. It measures the light scattered by analyte particles after the mobile phase has been evaporated.

By integrating the area of the chromatographic peak, HPLC can be used to accurately determine the purity of a research sample or quantify its concentration against a known standard.

Table 4: Typical HPLC Parameters for the Analysis of Pyrrolidinone Derivatives

| Parameter | Typical Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~210 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, many pyrrolidinone derivatives, including this compound, exhibit low volatility and high polarity due to the presence of functional groups like amines and amides. These characteristics make them unsuitable for direct GC-MS analysis. jfda-online.com To overcome this limitation, chemical derivatization is an essential preparatory step. jfda-online.commdpi.com Derivatization converts the non-volatile target analytes into more volatile and thermally stable derivatives, improving their chromatographic properties. jfda-online.com

The most common derivatization reactions for compounds with active hydrogen atoms (in -OH, -NH2, -COOH groups) are silylation, acylation, and alkylation. jfda-online.commdpi.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is particularly effective as it replaces active protons with a less polar trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and reducing interactions with the chromatographic system. jfda-online.commdpi.com

Once derivatized, the sample is injected into the GC system. The volatile derivatives are separated based on their boiling points and affinity for the stationary phase within the capillary column. mdpi.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by Electron Impact (EI). The resulting ions are fragmented in a reproducible pattern, creating a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.netnih.gov In a tandem mass spectrometry (MS/MS) setup, specific precursor ions are selected and further fragmented to produce product ions. This process, often performed in Selected-Ion Monitoring (SIM) mode, significantly enhances selectivity and sensitivity, allowing for precise quantification and confirmation of the analyte's structure even in complex matrices. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Increases volatility and thermal stability of the analyte. jfda-online.com |

| GC Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% Phenyl Polysilphenylene-siloxane) | Separates volatile derivatives based on boiling point. nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Transports the sample through the column. nih.gov |

| Oven Temperature Program | Initial temp. ~60-80°C, ramped to ~280-300°C | Optimizes the separation of compounds with different boiling points. mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Creates characteristic and reproducible fragmentation patterns for identification. nih.gov |